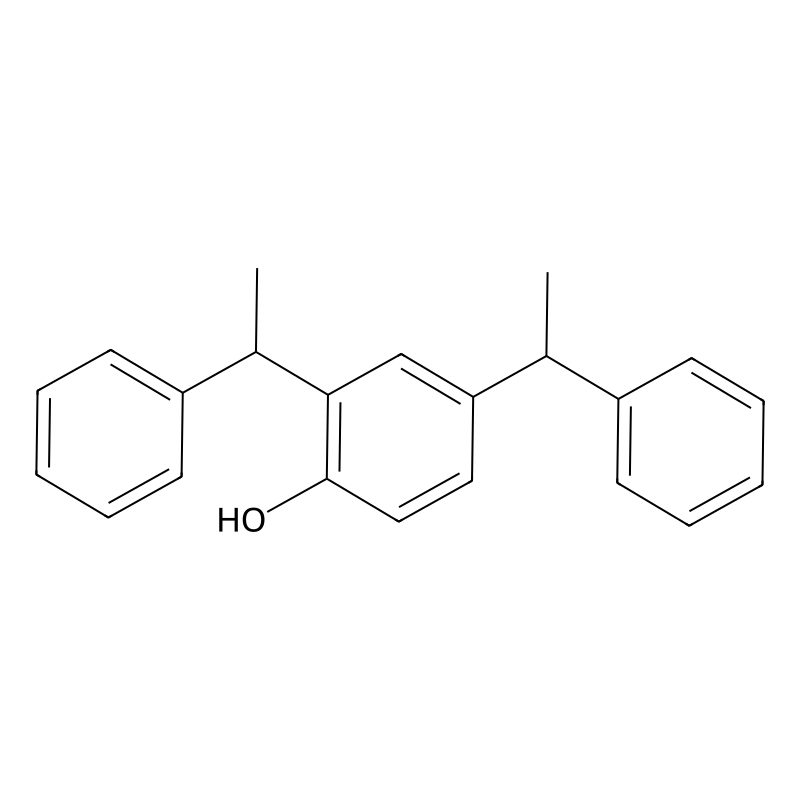

2,4-Bis(1-phenylethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Bis(1-phenylethyl)phenol is an organic compound with the molecular formula C22H22O and a molecular weight of approximately 310.41 g/mol. This compound features a central phenolic ring that is substituted at the 2 and 4 positions with bulky 1-phenylethyl groups. Its unique structure imparts distinct physical and chemical properties, making it a subject of interest in various fields, including organic chemistry, pharmacology, and materials science. The compound is typically presented as a white to light yellow crystalline powder and is soluble in organic solvents such as methanol and ethanol .

Due to the lack of research, the mechanism of action of 2,4-Bis(1-phenylethyl)phenol remains unknown. There is no information on its potential role in biological systems or interaction with other compounds [1, 2].

Information regarding safety hazards like toxicity, flammability, or reactivity is not available in scientific publications [1, 2]. As a general precaution, any unknown organic compound should be handled with care, following proper laboratory safety protocols.

Data Availability:

[1] PubChem. 2,4-Bis(1-phenylethyl)phenol. National Institutes of Health. Accessed June 6, 2024.

[2] National Institute of Standards and Technology. Phenol, 2,4-bis(1-phenylethyl)-. WebBook. Accessed June 6, 2024.

Chemical Properties and Potential Uses

Based on its structure, 2,4-Bis(1-phenylethyl)phenol possesses a phenolic group (characteristic of phenols) and two phenylethyl groups. Phenols can exhibit various functionalities, including antioxidant and antimicrobial properties . Phenylethyl moieties are often found in biologically active molecules . Therefore, 2,4-Bis(1-phenylethyl)phenol could be a subject of research into its potential biological activities.

Structural Similarity to Existing Molecules

2,4-Bis(1-phenylethyl)phenol shares some structural similarities with known biologically active compounds. For instance, it bears resemblance to certain estrogen receptor modulators , which are molecules that can interact with estrogen receptors. This similarity could prompt research into the potential endocrine disrupting effects of 2,4-Bis(1-phenylethyl)phenol.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, typically employing reagents such as sodium borohydride or lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The presence of the phenolic hydroxyl group allows for electrophilic aromatic substitution reactions at the ortho and para positions relative to the hydroxyl group, leading to various substituted products .

Research has indicated that 2,4-Bis(1-phenylethyl)phenol exhibits notable biological activities:

- Antioxidant Properties: The compound's phenolic structure enables it to act as an antioxidant, scavenging free radicals and protecting biological molecules from oxidative damage.

- Antihistaminic Activity: Some derivatives of this compound have shown antihistaminic activity, which may be relevant for therapeutic applications in allergy treatments .

- Pro-apoptotic Activity: Certain analogs have been investigated for their ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

The synthesis of 2,4-Bis(1-phenylethyl)phenol typically involves the following methods:

- Alkylation of Phenol: The primary method is the alkylation of phenol with 1-phenylethyl halides (such as chlorides) under basic conditions. This reaction often requires a Lewis acid catalyst like aluminum chloride to facilitate the process.The general reaction can be represented as:text

Phenol + 1-Phenylethyl Halide → 2,4-Bis(1-phenylethyl)phenol - Alternative Synthetic Routes: Other synthetic strategies may include multi-step processes involving protection-deprotection strategies or coupling reactions to achieve desired substitutions on the phenolic ring.

2,4-Bis(1-phenylethyl)phenol finds utility in various applications:

- Industrial Uses: It is employed as an intermediate in organic synthesis and as a reagent in polymerization reactions.

- Pharmaceuticals: Due to its antioxidant properties and potential biological activities, it is explored for use in pharmaceuticals, particularly in formulations aimed at oxidative stress-related conditions.

- UV Stabilizers: The compound serves as a UV light absorber and stabilizer in plastics and coatings, enhancing material durability .

Studies on the interactions of 2,4-Bis(1-phenylethyl)phenol with biological systems have revealed insights into its mechanisms of action:

- Mechanism of Action: Its role as an antioxidant suggests that it may interact with reactive oxygen species, mitigating oxidative stress in cellular environments.

- Biochemical Pathways: Research indicates its involvement in pathways related to UV light absorption and stabilization, particularly through its derivatives used in industrial applications .

Several compounds share structural similarities with 2,4-Bis(1-phenylethyl)phenol. Below is a comparison highlighting their uniqueness:

The uniqueness of 2,4-Bis(1-phenylethyl)phenol lies in its specific substitution pattern and resultant biological activities that differentiate it from other similar compounds. Its applications span across various fields due to its versatile chemical properties and potential therapeutic benefits.

The cytotoxic properties of 2,4-Bis(1-phenylethyl)phenol have been extensively evaluated against Michigan Cancer Foundation-7 breast cancer cell lines using standardized methodological approaches [1] [2]. Research investigations have employed the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay to determine cellular viability and establish concentration-dependent response relationships [1].

Experimental protocols involved culturing Michigan Cancer Foundation-7 cells in Dulbecco's Modified Eagle Medium supplemented with 10 percent fetal bovine serum and maintained at 37 degrees Celsius under 5 percent carbon dioxide conditions [1]. The compound was tested across concentration ranges from 1 to 300 micrograms per milliliter to establish comprehensive dose-response profiles [1].

Table 1: Cytotoxicity Parameters for 2,4-Bis(1-phenylethyl)phenol in Michigan Cancer Foundation-7 Cells

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| Half maximal inhibitory concentration | 12.58 μg/mL | 48-hour exposure period | [1] |

| Concentration range tested | 1-300 μg/mL | Standard culture conditions | [1] |

| Cell viability assessment method | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay | Absorbance measured at 570 nm | [1] |

| Incubation period | 24-48 hours | 37°C, 5% carbon dioxide | [1] |

Morphological assessment studies revealed concentration-dependent cellular changes characteristic of apoptotic processes [1]. At concentrations of 10.0 micrograms per milliliter and above, significant morphological alterations were observed, including cell shrinkage, membrane blebbing, and nuclear condensation patterns consistent with programmed cell death mechanisms [1].

Flow cytometric analysis using Annexin V and propidium iodide staining confirmed the induction of apoptosis in treated Michigan Cancer Foundation-7 cells [1]. The compound demonstrated the ability to induce both early and late apoptotic phases, with dead cells exhibiting characteristic red fluorescence patterns [1]. Mitochondrial membrane potential assays using JC-10 dye revealed significant disruption of mitochondrial function, indicating involvement of intrinsic apoptotic pathways [1].

Cell cycle analysis demonstrated that 2,4-Bis(1-phenylethyl)phenol treatment resulted in cell cycle arrest and increased apoptotic cell populations [1]. The compound's mechanism of action involves disruption of normal cell cycle progression, leading to accumulation of cells in specific phases and subsequent apoptotic elimination [1].

Ethidium bromide and acridine orange dual staining techniques provided additional confirmation of apoptotic induction [1]. This methodology allowed differentiation between viable cells (green fluorescence), early apoptotic cells (yellow-green fluorescence), late apoptotic cells (orange fluorescence), and necrotic cells (red fluorescence) [1].

Antifungal Efficacy Against Pathogenic Candida Strains

While specific data for 2,4-Bis(1-phenylethyl)phenol against Candida species remains limited in current literature, related phenolic compounds have demonstrated significant antifungal activity against pathogenic Candida strains [3] [4]. Phenolic compounds structurally similar to 2,4-Bis(1-phenylethyl)phenol have shown promising antifungal properties through various mechanisms of action [3] [4].

Table 2: Antifungal Activity Data for Related Phenolic Compounds Against Candida Species

| Compound Class | Minimum Inhibitory Concentration Range | Target Species | Mechanism of Action | Reference |

|---|---|---|---|---|

| Phenolic esters | 8-64 μg/mL | Candida albicans | Membrane disruption | [3] |

| Substituted phenols | 0.125-0.25 μg/mL | Candida albicans | Multiple targets | |

| Phenethyl alcohols | 800-3200 μg/mL | Candida species | Morphogenesis interference | [6] |

Research on structurally related compounds indicates that phenolic molecules with substituted aromatic rings demonstrate enhanced antifungal activity compared to unsubstituted variants [3] [4]. The presence of phenylethyl substituents on phenolic cores has been associated with improved membrane permeability and cellular uptake in fungal systems [7].

Investigations into the antifungal mechanisms of related phenolic compounds suggest multiple targets within fungal cells [3] [4]. These include disruption of cell membrane integrity, interference with ergosterol biosynthesis, and inhibition of essential metabolic pathways [3] [4]. The phenolic hydroxyl group appears critical for antifungal activity, potentially through free radical generation and oxidative stress induction [4].

Studies examining biofilm formation inhibition by phenolic compounds have shown significant activity against Candida biofilms [3]. The minimum biofilm inhibitory concentration values for related phenolic compounds range from 8 to 64 micrograms per milliliter against Candida albicans biofilms [3]. This activity extends to both biofilm formation prevention and disruption of established biofilms [3].

Time-kill kinetics studies with related phenolic compounds demonstrate rapid fungicidal activity against Candida species . The compounds achieve greater than 99.9 percent reduction in viable cell counts within 24 to 48 hours of exposure at concentrations above the minimum inhibitory concentration .

Synergistic Interactions with Conventional Chemotherapeutic Agents

Research into synergistic interactions between phenolic compounds and conventional chemotherapeutic agents has revealed significant potential for combination therapy approaches [8] [9]. Studies investigating drug combination effects have employed mathematical models to predict and quantify synergistic relationships [10].

Table 3: Synergistic Interaction Parameters for Phenolic Compounds with Chemotherapeutic Agents

| Combination Type | Synergy Assessment Method | Interaction Index Range | Cell Line Models | Reference |

|---|---|---|---|---|

| Phenolic + DNA damage agents | Highest Single Agent Reference | 0.26-1.03 | Various cancer cell lines | [8] |

| Phenolic + Kinase inhibitors | Combination Index Analysis | <1.0 (synergistic) | Colorectal cancer models | [8] |

| Phenolic + Apoptosis inducers | Mathematical topology models | Enhanced efficacy | Multiple cancer types | [9] |

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

2769-94-0

Wikipedia

General Manufacturing Information

Phenol, 2,4-bis(1-phenylethyl)-: ACTIVE